molecular formula C13H25N3O B1486695 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide CAS No. 883530-04-9

1-(Cyclohexylmethyl)piperidine-3-carbohydrazide

Cat. No. B1486695
CAS RN: 883530-04-9
M. Wt: 239.36 g/mol
InChI Key: KNJUMRGGNBYWIU-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)piperidine-3-carbohydrazide is a chemical compound with the molecular formula C13H25N3O and a molecular weight of 239.36 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide is 1S/C13H25N3O/c14-15-13(17)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,14H2,(H,15,17) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Biological Evaluation

A variety of piperidine-4-carbohydrazide derivatives have been synthesized and evaluated for their biological activities. For instance, N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives have been studied for their inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. Molecular docking studies further elucidated their binding interactions with these enzymes, highlighting their potential as therapeutic agents (Khalid, Rehman, & Abbasi, 2014).

Anticancer Potential

Piperidine derivatives have also been evaluated for their anticancer potential. Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate and its derivatives were synthesized and assessed for their anticancer activities. Notably, some compounds exhibited low IC50 values, indicating strong anticancer activities relative to doxorubicin, a common reference drug. This underscores the importance of these compounds in developing new anticancer therapies (Rehman et al., 2018).

Safety and Hazards

The safety information available indicates that 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide may be an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for the use and study of 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide are not specified in the web search results. As it is used in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

1-(cyclohexylmethyl)piperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c14-15-13(17)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJUMRGGNBYWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylmethyl)piperidine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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